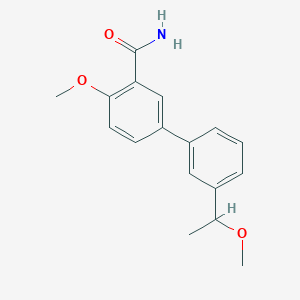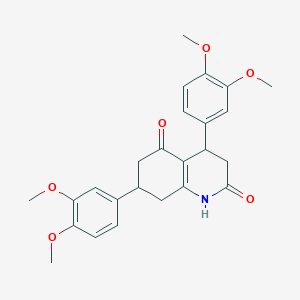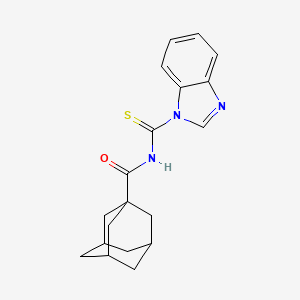![molecular formula C20H26N4O B5512222 (1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)
(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including cycloadditions and ring closure strategies. For instance, one-pot synthesis techniques using 1,3-dipolar cycloadditions have been described for pyrazole-5-carboxylates, highlighting a method that could be analogous to synthesizing structures similar to the target compound (Gioiello et al., 2009)(Gioiello et al., 2009). Additionally, the use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene in the synthesis of related heterocyclic compounds can provide insights into the efficient synthesis of complex bicyclic structures (Khurana et al., 2014)(Khurana et al., 2014).
Molecular Structure Analysis
The structural analysis of compounds with diazabicyclo and pyrazole components can be explored through X-ray crystallography and NMR spectroscopy. These techniques have been used to determine the spatial arrangements and confirm the structures of complex organic compounds, such as in the study of novel oxadiazole derivatives (Jiang et al., 2012)(Jiang et al., 2012). Such analyses are critical for understanding the three-dimensional conformation and potential reactivity of the molecule.
Chemical Reactions and Properties
Chemical reactions involving compounds with benzyl, pyrazol, and diazabicyclo nonanone groups can exhibit a range of reactivities due to the presence of multiple functional groups. For example, cycloaddition reactions, as demonstrated by Gioiello et al. (2009)(Gioiello et al., 2009), and reactions facilitated by catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), offer pathways for creating complex bicyclic structures with high regioselectivity and yield (Shieh et al., 2001)(Shieh et al., 2001).
Physical Properties Analysis
The physical properties of such a compound would likely be influenced by its molecular structure, including solubility in organic solvents, melting points, and optical properties. Studies like those by Jiang et al. (2012), which investigated the UV-vis absorption and fluorescence of related compounds, can provide insights into how structural variations affect these properties (Jiang et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of bicyclic σ receptor ligands, including compounds with a similar bicyclic structure, has been explored for their cytotoxic activity. A specific study detailed the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, utilizing a Dieckmann analogous cyclization. These compounds exhibited high σ1 receptor affinity and demonstrated significant cell growth inhibition against human tumor cell lines, indicating their potential in cancer research (Geiger et al., 2007).
Research on heterocyclic compounds, such as the preparation of pyrimidine derivatives physically incorporated into surface coatings and printing ink pastes, showcased antimicrobial activity. This study highlights the utility of similar bicyclic and heterocyclic compounds in developing antimicrobial coatings, relevant to surface treatment and protection against microbial contamination (El‐Wahab et al., 2015).
A structural and conformational study of diazabicyclanones and diazabicyclanols provided insights into the preferred conformation of these compounds in solution, contributing to the understanding of their structural properties and potential interactions in biological systems (Gálvez et al., 1985).
Biological Activity
The synthesis of novel scaffolds for drug discovery, including hybrids of β-D-glucose with diazepines, diazepino[1,2-a]indol-1-one, and pyridyldiazepines, was reported. These compounds, featuring structural elements similar to the query compound, were designed for potential pharmacological applications, illustrating the versatility of bicyclic and heterocyclic compounds in medicinal chemistry (Abrous et al., 2001).
Another study focused on the synthesis and antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing the sulfathiazole moiety. These compounds were shown to possess good antibacterial and antifungal activity, underlining the potential of incorporating bicyclic structures for the development of new antimicrobial agents (El-Sayed et al., 2020).
Propiedades
IUPAC Name |
(1S,5R)-6-benzyl-3-[(1-ethylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-23-12-17(10-21-23)11-22-14-18-8-9-19(15-22)24(20(18)25)13-16-6-4-3-5-7-16/h3-7,10,12,18-19H,2,8-9,11,13-15H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOGSSKVRYNIJ-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)


![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)


![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
